molecular formula C20H17NO3 B10840702 2-[3-(Naphthalen-2-yl)propanamido]benzoic acid

2-[3-(Naphthalen-2-yl)propanamido]benzoic acid

Cat. No.: B10840702
M. Wt: 319.4 g/mol
InChI Key: TUCHRHOVXUFQLY-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-2-yl)propanamido)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of a naphthalene ring attached to a propanamido group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of naphthalene-2-carboxylic acid with an appropriate alcohol, followed by amidation with 3-aminopropanoic acid. The final step involves the hydrolysis of the ester to yield the desired benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The process involves the use of catalysts such as sulfuric acid for esterification and trimethylaluminum for amidation. The reaction conditions are carefully controlled to achieve high conversion rates and yields up to 92% .

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)propanamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic aromatic substitution .

Scientific Research Applications

2-(3-(naphthalen-2-yl)propanamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to hydroxycarboxylic acid receptors, which play a role in various physiological processes. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(naphthalen-2-yl)propanamido)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides stability and enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3-naphthalen-2-ylpropanoylamino)benzoic acid

InChI

InChI=1S/C20H17NO3/c22-19(21-18-8-4-3-7-17(18)20(23)24)12-10-14-9-11-15-5-1-2-6-16(15)13-14/h1-9,11,13H,10,12H2,(H,21,22)(H,23,24)

InChI Key

TUCHRHOVXUFQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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